molecular formula C22H14INO B14616570 (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 60303-26-6

(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Katalognummer: B14616570
CAS-Nummer: 60303-26-6
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: AUSIQAFFJLHUHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound characterized by the presence of an imino group attached to a phenanthrene ring and a 4-iodophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 4-iodoaniline with phenanthrene-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenanthrene-3-carboxylic acid.

    Reduction: Amino derivatives where the imino group is reduced to an amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or interact with active sites of enzymes, influencing biological pathways. The phenanthrene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
  • (2E)-2-[(4-Chlorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
  • (2E)-2-[(4-Fluorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Uniqueness

(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions. This property can be exploited in designing molecules with targeted biological or chemical activities, making it distinct from its bromine, chlorine, and fluorine analogs.

Eigenschaften

CAS-Nummer

60303-26-6

Molekularformel

C22H14INO

Molekulargewicht

435.3 g/mol

IUPAC-Name

2-(4-iodophenyl)imino-1-phenanthren-3-ylethanone

InChI

InChI=1S/C22H14INO/c23-18-9-11-19(12-10-18)24-14-22(25)17-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-17/h1-14H

InChI-Schlüssel

AUSIQAFFJLHUHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.